molecular formula C17H17NO2 B11848949 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 884497-56-7

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B11848949
CAS No.: 884497-56-7
M. Wt: 267.32 g/mol
InChI Key: FAGPZTWSFDKCIQ-UHFFFAOYSA-N
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Description

3-(5,6-Dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a benzoic acid derivative featuring a substituted isoindoline ring system. The compound’s structure includes a benzoic acid moiety linked to a 5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl group. The dimethyl substitution at positions 5 and 6 of the isoindoline ring may influence its lipophilicity, metabolic stability, and binding affinity to biological targets compared to non-methylated analogs.

The benzoic acid group enhances solubility and facilitates interactions with polar biological targets, a feature shared with related compounds like 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid (CAS 106352-01-6, molecular weight 281.267 g/mol) .

Properties

CAS No.

884497-56-7

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoic acid

InChI

InChI=1S/C17H17NO2/c1-11-6-14-9-18(10-15(14)7-12(11)2)16-5-3-4-13(8-16)17(19)20/h3-8H,9-10H2,1-2H3,(H,19,20)

InChI Key

FAGPZTWSFDKCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)O)C=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of 5,6-dimethyl-1,3-dihydro-2H-isoindole with a benzoic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the isoindole is acylated with a benzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and related isoindoline derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₁₇H₁₅NO₂ 5,6-dimethyl isoindoline + benzoic acid Hypothesized NO donor, potential anti-sickling agent (structural analogy) N/A (target)
3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid C₁₆H₁₁NO₄ Phthalimide (dioxo isoindole) + benzoic acid Higher polarity due to dioxo group; mutagenicity data unavailable
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate C₁₅H₁₀N₂O₅ Benzyl nitrate + phthalimide Mutagenic (3,050 revertants/μmol in TA100 strain); NO donor for sickle cell therapy
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid C₁₈H₁₅NO₄S Propylsulfanyl linker + phthalimide Enhanced solubility via sulfanyl group; uncharacterized bioactivity
6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid C₁₄H₁₆N₂O₄ Aminohexanoic acid + phthalimide Potential peptide-mimetic applications; CAS 66653-54-1

Key Observations:

Substitution Effects on Mutagenicity : Phthalimide derivatives with nitrate esters (e.g., compound 3 in ) exhibit mutagenicity in Ames tests (up to 4,803 revertants/μmol), likely due to nitro group metabolism. In contrast, this compound lacks such groups, suggesting a safer profile, though empirical data are needed.

Structural Influence on Solubility : The sulfanyl linker in and the benzoic acid group in improve aqueous solubility compared to lipophilic methyl-substituted analogs.

Pharmacological Potential: Compounds like 3-(1,3-dioxo-isoindol-2-yl)benzyl nitrate demonstrate NO-donating capacity, critical for anti-sickling effects. The dimethyl substitution in the target compound may stabilize the isoindoline ring, enhancing metabolic resistance .

Research Findings and Limitations

  • Mutagenicity Trends: Meta-substituted aromatic phthalimides (e.g., compound 3 in ) show lower mutagenicity than para-substituted analogs, suggesting that the position of substitution in 3-(5,6-dimethyl-isoindol-2-yl)benzoic acid may further mitigate genotoxic risks.
  • Synthetic Accessibility : The synthesis of related compounds (e.g., ) involves hydrolysis and pH adjustment steps, implying that the target compound’s preparation may require similar protocols but with dimethyl-substituted precursors.
  • Data Gaps: No direct studies on the target compound’s bioactivity or toxicity are available in the provided evidence. Extrapolation from analogs is necessary but insufficient for definitive conclusions.

Biological Activity

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article provides a detailed overview of its properties, mechanisms of action, and relevant case studies.

Molecular Formula: C17H17NO2
Molecular Weight: 269.33 g/mol
CAS Number: 954476

The biological activity of this compound has been linked to various mechanisms:

  • Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage. This property is essential in the context of neuroprotection and anti-inflammatory effects .
  • Interaction with Cell Signaling Pathways : Preliminary findings suggest that this compound may modulate various signaling pathways involved in cell growth and apoptosis, indicating its potential use in cancer therapy .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity IC50 Value Mechanism
Study AInhibition of DHFR7 μMUncompetitive inhibition
Study BAntioxidant activityN/AScavenging free radicals
Study CCytotoxicity against cancer cells40 μMInduction of apoptosis

Case Studies

  • Antitumor Activity : In a study examining the effects on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects : Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage. In vitro studies showed reduced levels of reactive oxygen species (ROS) and increased cell viability when treated with the compound under oxidative stress conditions .
  • Anti-inflammatory Properties : Further investigations revealed that the compound could inhibit pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases .

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